7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole
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Overview
Description
7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a β-keto ester with hydrazine, followed by cyclization to form the indazole core . The reaction conditions often include the use of a base such as triethylamine (NEt3) and refluxing in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to interact with various biological targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with similar biological activities.
1H-furo[2,3-g]indazole: A closely related compound with slight structural differences.
Dihydroindazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole is unique due to its specific substitution pattern and the presence of the furo ring, which may confer distinct biological properties compared to other indazole derivatives .
Properties
CAS No. |
1019332-49-0 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole |
InChI |
InChI=1S/C11H12N2O/c1-2-8-5-9-10(14-8)4-3-7-6-12-13-11(7)9/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
KNAINJUJUJFFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)CCC3=C2NN=C3 |
Origin of Product |
United States |
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